molecular formula C20H22N4O2S2 B12137232 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B12137232
M. Wt: 414.5 g/mol
InChI Key: JXTFBKVVYUGGCH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure includes a 1,3,4-thiadiazole ring substituted at position 5 with a 4-methoxyphenylamino group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with phenyl and isopropyl groups, enhancing steric bulk and lipophilicity. Such structural features are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as seen in related derivatives .

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H22N4O2S2/c1-14(2)24(16-7-5-4-6-8-16)18(25)13-27-20-23-22-19(28-20)21-15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,22)

InChI Key

JXTFBKVVYUGGCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives of thiadiazoles are reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the modulation of inflammatory mediators and pathways .
  • Anticancer Potential : Thiadiazole derivatives have also been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .
  • Neuroprotective Effects : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly promising for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Pesticidal Activity : Thiadiazole derivatives are being investigated for their potential use as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agrochemicals that are effective yet environmentally friendly .
  • Plant Growth Regulators : Some studies suggest that thiadiazole compounds can act as plant growth regulators, enhancing growth and resistance to environmental stresses in plants . This application could lead to increased agricultural productivity.

Material Science Applications

  • Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to develop new materials with tailored properties for specific applications such as electronics and coatings .
  • Nanotechnology : Thiadiazole derivatives have potential applications in nanotechnology, particularly in the development of nanomaterials with unique electronic and optical properties. These materials could be used in sensors, photovoltaic cells, and other advanced technologies .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal demonstrated that a related thiadiazole compound exhibited neuroprotective effects in an animal model of Parkinson's disease. The study found that treatment with the compound reduced dopaminergic neuron loss and improved motor function.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Heterocyclic Core Variations
  • 1,3,4-Oxadiazole Analogues: The compound 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide () replaces the thiadiazole core with an oxadiazole ring.
  • Triazole and Isoxazole Derivatives :
    Compounds like N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () incorporate triazole or isoxazole rings. These heterocycles alter electronic distribution, influencing binding to biological targets such as enzymes or receptors .

Substituent Modifications
  • Amino vs. Sulfanyl Groups: The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () substitutes the amino group with a benzylsulfanyl moiety. This modification increases hydrophobicity and may enhance blood-brain barrier penetration compared to the target compound’s 4-methoxyphenylamino group .
  • N-Substituents on Acetamide: Derivatives like 6a-o in feature varied N-alkyl/aryl groups (e.g., 4-chlorophenyl, methyl).

Physicochemical Properties

Property Target Compound Analogues (Examples)
Molecular Formula C₁₉H₂₀N₄O₂S₃ C₁₆H₁₇N₅O₂S₂ ()
Molecular Weight ~464.6 g/mol 437.9 g/mol ()
Melting Point Not reported 177–178°C ()
Lipophilicity (Predicted) High (N-isopropyl, phenyl groups) Moderate (e.g., with CF₃ group)

Biological Activity

The compound 2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11_{11}H14_{14}N3_3O3_3S2_2
  • Molecular Weight : 297.35 g/mol
  • CAS Number : [380573-92-2]

Structural Characteristics

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets due to the presence of nitrogen and sulfur atoms in its structure. This unique arrangement allows for potential hydrogen bonding and π-stacking interactions with biomolecules.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound demonstrated inhibition against Staphylococcus epidermidis and other pathogens .
    • A docking study indicated that these compounds could effectively bind to bacterial proteins, enhancing their antimicrobial efficacy .
  • Antifungal Activity :
    • The antifungal properties of thiadiazole derivatives have also been noted, particularly against Candida albicans, indicating their potential as antifungal agents .

Anticancer Activity

  • Cytotoxic Effects :
    • Various studies have highlighted the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. For example, compounds with similar structures showed significant growth inhibition in lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells .
    • The compound's structure suggests that it may interact with tubulin, which is crucial for cell division, thereby exhibiting antiproliferative effects .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key cellular pathways involved in tumor growth .

Other Biological Activities

  • Anti-inflammatory and Analgesic Properties :
    • Thiadiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antioxidant Activity :
    • Some studies indicate that these compounds may also exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Summary of Key Studies

StudyFindingsBiological Activity
Alam et al. (2011)Significant growth inhibition in various cancer cell linesAnticancer
Gür et al. (2022)Effective against Staphylococcus epidermidisAntibacterial
Yang et al. (2012)Best activity against breast cancer cell lines (IC50 = 0.28 µg/mL)Anticancer
Juszczak et al. (2012)Good antiproliferative activity against multiple cancersAnticancer

Detailed Case Study: Cytotoxicity Evaluation

A comprehensive evaluation of a series of 1,3,4-thiadiazole derivatives revealed that compounds related to this compound exhibited IC50 values ranging from 0.04 to 23.6 µM across various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Question

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
  • Antimicrobial: Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Enzyme inhibition: Fluorometric assays for kinases or proteases.
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI) should be calculated to prioritize lead optimization .

How can structure-activity relationship (SAR) studies be designed to explore substituent effects on efficacy?

Advanced Research Question
Systematic substitution at key positions (e.g., 4-methoxyphenyl or isopropyl groups) is guided by retrosynthetic analysis. For example, replacing the methoxy group with halogens (Cl, F) alters lipophilicity (logP) and bioavailability. Biological testing of analogs with incremental changes (e.g., methyl → ethyl → propyl) identifies optimal alkyl chain lengths. QSAR models correlate electronic (Hammett σ) and steric parameters with activity .

What are the critical factors in scaling up the synthesis for preclinical studies?

Basic Research Question
Key factors include solvent scalability (switch to greener solvents like cyclopentyl methyl ether), catalyst recovery (e.g., immobilized Pd for cross-coupling), and continuous flow systems for exothermic steps. Process analytical technology (PAT) ensures real-time monitoring. Yield improvements (>80%) are achievable via DoE (Design of Experiments) optimization of temperature/pH .

What methodologies resolve discrepancies in spectroscopic data interpretation?

Advanced Research Question
Ambiguous NMR signals (e.g., overlapping aromatic protons) are resolved using 2D techniques (NOESY for spatial proximity) or deuterated solvent shifts. High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. Cross-validation with synthetic intermediates (e.g., thiadiazole precursors) isolates spectral contributions .

How do solvent polarity and temperature influence regioselectivity in chemical modifications?

Advanced Research Question
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring sulfanyl group substitutions. Lower temperatures (0–5°C) reduce side reactions in electrophilic aromatic substitutions (e.g., nitration). Solvent-free microwave-assisted reactions enhance regioselectivity for thiadiazole functionalization .

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